![molecular formula C18H18N2O2 B4736181 N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4736181.png)
N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-methylbenzamide
Overview
Description
“N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-methylbenzamide” is a complex organic compound. It is derived from benzamide, which is the simplest amide derivative of benzoic acid . The compound incorporates a cyclopropylamino carbonyl group attached to the phenyl ring, which is a common structural motif in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide core, with a cyclopropylamino carbonyl group attached to the phenyl ring . The 2-methylbenzamide moiety would contribute to the overall complexity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would be largely determined by its functional groups. The amide group could potentially undergo hydrolysis, while the cyclopropyl group might be involved in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the amide group could enhance its solubility in polar solvents . The cyclopropyl group could potentially influence its steric properties and reactivity .Scientific Research Applications
- N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-methylbenzamide has been investigated for its herbicidal properties. Researchers have explored its efficacy in controlling unwanted plant growth by inhibiting specific enzymes or metabolic pathways in plants . Further studies aim to optimize its effectiveness and minimize environmental impact.
- In vitro and animal studies suggest that this compound exhibits anti-inflammatory activity. It may modulate immune responses and reduce inflammation by targeting specific cellular pathways. Researchers are investigating its potential as a novel anti-inflammatory agent .
- Preliminary investigations indicate that N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-methylbenzamide could have antitumor effects. Researchers are exploring its mechanisms of action, potential targets, and synergistic effects with existing chemotherapeutic agents .
- Some studies suggest that this compound may have neuroprotective effects. Researchers are investigating its ability to prevent neuronal damage, enhance cognitive function, and potentially mitigate neurodegenerative diseases .
- PDT is a promising cancer treatment that involves activating photosensitizers with light to induce cell death. Researchers are evaluating N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-methylbenzamide as a potential photosensitizer for PDT applications .
- The compound’s unique structure suggests possible interactions with enzymes. Researchers are studying its inhibitory effects on specific enzymes involved in various biological processes, such as proteases, kinases, or oxidoreductases .
Herbicide Development
Anti-Inflammatory Potential
Anticancer Research
Neuroprotective Properties
Photodynamic Therapy (PDT)
Enzyme Inhibition Studies
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(cyclopropylcarbamoyl)phenyl]-2-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-5-2-3-8-16(12)18(22)20-15-7-4-6-13(11-15)17(21)19-14-9-10-14/h2-8,11,14H,9-10H2,1H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBCVHMFOKYZOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(cyclopropylcarbamoyl)phenyl]-2-methylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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